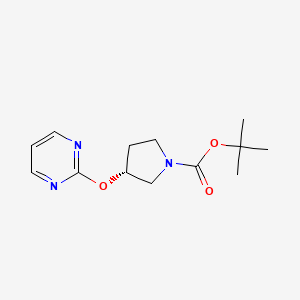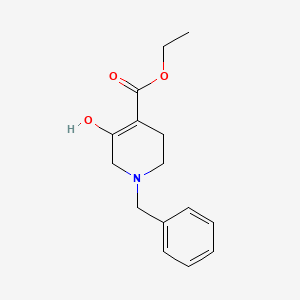
4-Fluoro-tetrahydro-pyran-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-tetrahydro-pyran-3-ylamine is an organic compound with the molecular formula C5H10FNO. It is a fluorinated derivative of tetrahydropyran, characterized by the presence of an amine group at the 3-position and a fluorine atom at the 4-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-tetrahydro-pyran-3-ylamine typically involves the fluorination of tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group in the tetrahydropyran ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as protection and deprotection of functional groups, selective fluorination, and purification through techniques like distillation or chromatography to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-tetrahydro-pyran-3-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Fluoro-tetrahydro-pyran-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials
Mecanismo De Acción
The mechanism of action of 4-Fluoro-tetrahydro-pyran-3-ylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the fluorine atom.
4-Fluorotetrahydro-2H-pyran-4-amine: Fluorine and amine groups are at different positions.
4-Fluorotetrahydro-2H-pyran-4-yl)methanamine: Another fluorinated derivative with different substitution pattern
Uniqueness
4-Fluoro-tetrahydro-pyran-3-ylamine is unique due to the specific positioning of the fluorine and amine groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
4-fluorooxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXCYNKJLHMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dibenzo[b,d]thiophen-3-ylboronic acid](/img/structure/B7980532.png)
![4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7980534.png)



![(2R)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7980566.png)
![(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7980573.png)

![sodium;(1Z,2R)-N-methylsulfonyl-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanimidate](/img/structure/B7980592.png)

![methyl 4-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7980605.png)


![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B7980630.png)
